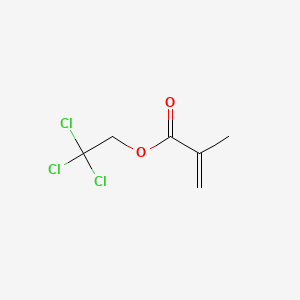
4-(2,4-Dichlorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,4-Dichlorophenyl)phenol” is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synthesis Analysis
A novel Schiff base 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol was synthesized from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a [1:1] ratio in the presence of glacial acetic acid as a catalyst .
Molecular Structure Analysis
The molecular formula of “4-(2,4-Dichlorophenyl)phenol” is C6H4Cl2O . The molecular weight is 163.001 Da . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H .
Physical And Chemical Properties Analysis
“4-(2,4-Dichlorophenyl)phenol” is a white solid with a phenolic odor . It has a density of 1.38 g/cm3 . The melting point is 43.2 °C (109.8 °F; 316.3 K) and the boiling point is 210 °C (410 °F; 483 K) . It is soluble in water at 50 g/L .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
4-(2,4-Dichlorophenyl)phenol is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, primarily used as a pharmaceutical intermediate. The synthesis involves etherization, reduction of the nitro group, diazotization, and hydrolysis, with a total yield of 57.6% (Quan, 2005).
Adsorption and Removal of Pollutants
Activated carbon fibers (ACFs) are used to adsorb phenolic compounds, including 4-(2,4-Dichlorophenyl)phenol, from aqueous solutions. These ACFs show significant adsorption capacities, which are affected by temperature, pH, and the molecular dimensions of the phenols. The adsorption mechanism includes π–π interactions, hydrophobic interactions, and solvent effects (Liu et al., 2010).
Enzyme Activity Influence
2,4-Dichlorophenol, a component of 4-(2,4-Dichlorophenyl)phenol, can stimulate the activity of indoleacetic acid oxidase in pea epicotyls. This effect is attributed to its cofactor-like activity, emphasizing the importance of phenol structure in enzyme interactions (Goldacre, Galston & Weintraub, 1953).
Bioremediation Potential
The bioremediation potential of halogenated phenols, including 2,4-dichlorophenol, is investigated using enzymes like Horseradish peroxidase (HRP). Combining computational and experimental methodologies shows that the interactions between phenols and the enzyme's active center significantly influence the degradation potential (Bretz et al., 2020).
Photocatalytic Degradation
Visible-light-induced degradation of phenolic compounds, including 2,4-dichlorophenol, has been observed in aqueous suspension of pure TiO2. This process involves surface complexation between phenolic compounds and TiO2, leading to oxidative degradation under visible light (Kim & Choi, 2005).
Hydrodechlorination for Water Treatment
Nanoscale Pd/Fe bimetallic particles are effective in the hydrodechlorination of 2,4-dichlorophenol to phenol, demonstrating potential applications in water treatment and pollution remediation (Wei et al., 2006).
Soil and Sediment Analysis
Different methods have been developed for the extraction and determination of phenolic compounds, including 2,4-dichlorophenol, in soil samples. These methods are crucial for environmental monitoring and assessing the impact of industrial pollutants (Alonso et al., 1998).
Anaerobic Degradation in Freshwater Sediments
Anaerobic degradation of 2,4-dichlorophenol in freshwater sediments involves a sequential process, converting it to 4-chlorophenol, then to phenol, and eventually to methane and CO2. This study is significant for understanding the environmental fate of chlorinated phenols in aquatic ecosystems (Zhang & Wiegel, 1990).
Safety And Hazards
The LD50 is 580 mg/kg (rats, oral) . Liquid (molten) 2,4-DCP is readily absorbed through the skin . Solid 2,4-DCP does not readily absorb through skin and has a lower NFPA H=3 rating (versus H=4 for molten 2,4-DCP) . This is primarily caused by instantaneous kidney failure, liver failure, and failure of various other organs .
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPUWFUWPODDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968671 |
Source


|
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)phenol | |
CAS RN |
53890-76-9 |
Source


|
| Record name | 4-(2,4-Dichlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














